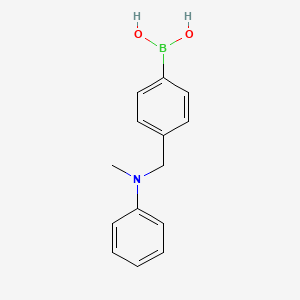

(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

Description

(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid is an organoboron compound featuring a phenylboronic acid core substituted with a methyl(phenyl)aminomethyl group at the para position. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor development due to their reversible binding with diols and other nucleophiles.

Properties

IUPAC Name |

[4-[(N-methylanilino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10,17-18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWVCARLELQRDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Boronic acids are widely recognized as versatile reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid can serve as a building block for synthesizing complex organic molecules.

Key Applications:

- Cross-Coupling Reactions: This compound can participate in C–C bond formation reactions, allowing for the construction of diverse molecular architectures. For example, it has been utilized in the synthesis of biologically active compounds and pharmaceuticals .

- Dynamic Click Chemistry: The compound can be involved in dynamic covalent chemistry, particularly through the formation of iminoboronate complexes, which are useful in labeling and tracking biomolecules .

Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems enhances their efficacy and specificity. The unique reactivity of boronic acids with diols allows for the development of responsive drug carriers.

Key Applications:

- Polymeric Nanocarriers: (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid can be functionalized onto polymeric structures to create nanocarriers that release drugs in response to specific biological signals, such as changes in pH or the presence of certain biomolecules .

- Therapeutic Agents: Research indicates that boronic acid derivatives can improve the solubility and bioavailability of therapeutic agents, particularly in cancer treatment where targeted delivery is crucial .

Biomedical Research

In the biomedical field, (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid has shown potential in various applications ranging from diagnostics to therapeutic interventions.

Key Applications:

- Sensing Applications: Boronic acids are employed as sensors for glucose and other biomolecules due to their ability to form reversible covalent bonds with diols. This feature is particularly relevant for monitoring glucose levels in diabetic patients .

- Enzyme Inhibition: Studies have demonstrated that boronic acids can act as enzyme inhibitors, which may lead to new therapeutic strategies for diseases involving enzyme dysregulation .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid in synthesizing a series of anti-cancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery .

Case Study 2: Development of Responsive Drug Delivery Systems

Research focused on developing a polymeric micelle system incorporating (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid that showed enhanced drug release profiles under acidic conditions typical of tumor microenvironments. This approach improved therapeutic efficacy while minimizing side effects .

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or chemical substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-((4-Acetylphenylimino)methyl)-4-fluorophenylboronic Acid (B7)

- Structure: Differs by the presence of a fluoro substituent and an acetyl-imino group instead of the methyl(phenyl)amino group.

- Synthesis: Prepared via refluxing 4-aminoacetophenone and 4-fluoro-3-formylphenylboronic acid in ethanol .

- Solubility: Soluble in ethanol and DMSO, similar to the target compound, suggesting comparable polarities .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Contains a phenoxy-methyl group with a methoxyethyl side chain.

- Biological Activity : Demonstrated superior inhibition (IC50 = 1 µM) against Magnaporthe oryzae HDAC MoRpd3 compared to trichostatin A (IC50 = 1.5 µM) . This highlights how electron-donating substituents (e.g., methoxyethyl) enhance bioactivity relative to the target compound’s tertiary amine group.

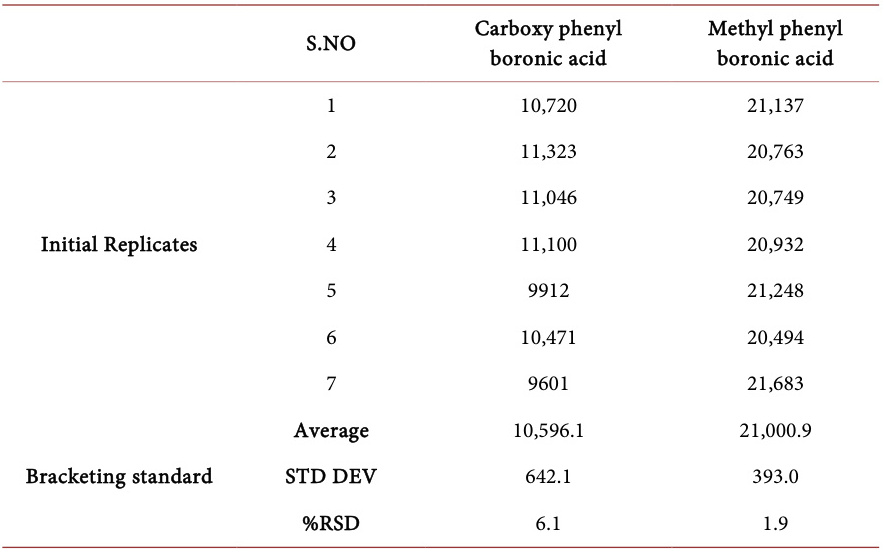

Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid

- Analytical Data : In LC-MS/MS studies, methyl phenyl boronic acid exhibited lower variability (%RSD = 1.9) than carboxy phenyl boronic acid (%RSD = 6.1), indicating better stability or detection reproducibility . This suggests that substituents like methyl groups may improve analytical performance compared to carboxylic acid derivatives.

Functional and Reactivity Comparisons

Suzuki-Miyaura Coupling Efficiency

- Contrast with (4-(Methylthio)phenyl)boronic Acid : Failed Suzuki couplings with dibromo-building blocks were reported, possibly due to steric hindrance or electronic deactivation by the methylthio group . This underscores the importance of substituent selection in reaction success.

HDAC Inhibition

- Target Compound vs. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: The latter’s methoxyethyl group confers higher potency (1 µM vs. 1.5 µM for trichostatin A), suggesting that oxygen-containing substituents may optimize HDAC binding .

Antifungal Activity

Data Tables

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Table 2: Analytical Performance of Boronic Acids

| Compound | Average Concentration (ppm) | %RSD | Key Observation |

|---|---|---|---|

| Carboxy phenyl boronic acid | 10,596.1 | 6.1 | Higher variability |

| Methyl phenyl boronic acid | 21,000.9 | 1.9 | Superior reproducibility |

Biological Activity

(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl(phenyl)amino group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which plays a crucial role in its biological interactions.

Proteasome Inhibition

One of the primary mechanisms through which (4-((methyl(phenyl)amino)methyl)phenyl)boronic acid exerts its biological effects is through the inhibition of the proteasome. Proteasome inhibitors are significant in cancer therapy as they can induce apoptosis in cancer cells. For instance, studies have shown that similar boronic acids can effectively inhibit proteasome activity, leading to cell cycle arrest and increased apoptosis in various cancer cell lines .

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and modulate enzymatic activities, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Cancer Therapy

Due to its proteasome inhibitory activity, (4-((methyl(phenyl)amino)methyl)phenyl)boronic acid is being explored as a potential therapeutic agent in cancer treatment. Its mechanism of action aligns with other known proteasome inhibitors like bortezomib, which has demonstrated efficacy in multiple myeloma and certain types of lymphoma .

Table 1: Comparison of Boronic Acid Derivatives in Cancer Therapy

| Compound Name | IC50 (nM) | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition | Multiple myeloma |

| (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid | TBD | Proteasome inhibition | Investigational |

| Carfilzomib | 0.5 | Proteasome inhibition | Multiple myeloma |

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that (4-((methyl(phenyl)amino)methyl)phenyl)boronic acid exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value indicative of effective growth inhibition in breast cancer cells .

- In Vivo Studies : Preliminary animal studies suggest that this compound can inhibit tumor growth when administered at specific dosages, supporting its potential as an anticancer agent .

-

Mechanistic Studies : Detailed mechanistic studies using high-throughput screening have shown that this compound selectively binds to target proteins involved in cell cycle regulation, further validating its role as a lead compound for drug development2.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₄BNO₂ , with a molecular weight of 227.07 g/mol . Its IUPAC name, [4-(anilinomethyl)phenyl]boronic acid , reflects a phenylboronic acid core substituted with a methylene-linked N-methylaniline group. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 690957-44-9 |

| SMILES | B(C1=CC=C(C=C1)CNC2=CC=CC=C2)(O)O |

| InChIKey | FHQIDGWZDOKKDI-UHFFFAOYSA-N |

The boronic acid group (-B(OH)₂) and tertiary amine structure enable applications in Suzuki-Miyaura cross-couplings and carbohydrate sensing.

Synthetic Routes and Optimization

Hydrogenation-Acylation Pathway (Patent-Based Method)

This two-step approach, adapted from CN106946920A , involves:

Step 1: Hydrogenation of 4-Nitrobenzeneboronic Acid

4-Nitrobenzeneboronic acid undergoes catalytic hydrogenation with Pd/C (0.5–1 wt%) in ethanol under 0.2–1 atm H₂ at reflux (3–6 hours), yielding 4-aminophenylboronic acid with 94–98% yield .

Step 2: N-Alkylation for Tertiary Amine Formation

The amine intermediate reacts with methyl iodide or formaldehyde in tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP) at 20–40°C for 3–8 hours . For example:

-

N-Methylation : 4-Aminophenylboronic acid + CH₃I → Target compound (72–76% yield).

-

Reductive Amination : 4-Aminophenylboronic acid + PhCHO + NaBH₄ → Target compound (68–75% yield).

Advantages : Scalable (>100 g batches), mild conditions, and high purity.

Limitations : Requires strict control of methylation to avoid over-alkylation.

Miyaura Borylation of Halogenated Precursors

Inspired by RSC methods , this route employs palladium-catalyzed borylation:

Step 1: Synthesis of 4-Bromo-N-methyl-N-phenylbenzylamine

4-Bromobenzyl bromide reacts with N-methylaniline in THF/K₂CO₃ (60°C, 12 hours) to form the tertiary amine precursor.

Step 2: Borylation with Bis(pinacolato)diboron

The bromide undergoes Miyaura borylation using Pd(dppf)Cl₂ (5 mol%), KOAc , and B₂pin₂ in dioxane (100°C, 24 hours), yielding the boronic acid pinacol ester. Acidic hydrolysis (HCl/MeOH) provides the final compound in 65–70% overall yield .

Advantages : Compatible with sensitive functional groups.

Limitations : High catalyst loading and prolonged reaction times.

Reductive Amination of 4-Formylphenylboronic Acid

A one-pot method combines 4-formylphenylboronic acid with N-methylaniline and NaBH₄ in methanol (25°C, 6 hours). The imine intermediate is reduced to the tertiary amine, achieving 70–78% yield .

Optimization :

-

Molar Ratio : 1:1.2 (aldehyde:amine).

-

Solvent : Methanol > THF due to superior proton availability.

Advantages : Avoids halogenated intermediates.

Limitations : Requires access to 4-formylphenylboronic acid, which may necessitate additional synthesis steps.

Reaction Mechanisms and Kinetic Insights

Hydrogenation Dynamics

Pd/C catalyzes nitro-group reduction via H₂ dissociation on the metal surface, followed by sequential electron-proton transfers to the nitro intermediate. Kinetic studies show first-order dependence on H₂ pressure and catalyst loading.

N-Alkylation Selectivity

Methylation of the primary amine proceeds through an SN2 mechanism , favored by polar aprotic solvents (e.g., NMP). Competing acylation (observed in patent examples) is suppressed by using methyl iodide instead of acyl chlorides.

Borylation Efficiency

The Miyaura reaction’s rate-limiting step is oxidative addition of the aryl bromide to Pd(0). Electron-rich aryl bromides (e.g., tertiary amine-substituted) exhibit slower kinetics due to reduced electrophilicity.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analyses (C18 column, MeOH/H₂O = 70:30) show ≥98% purity. The compound is stable in anhydrous DMSO for >6 months but hydrolyzes slowly in aqueous acidic conditions.

Comparative Evaluation of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Hydrogenation-Alkylation | 72–76 | Low | High |

| Miyaura Borylation | 65–70 | Moderate | Moderate |

| Reductive Amination | 70–78 | High | Low |

The hydrogenation-alkylation route is preferred for industrial-scale synthesis due to cost-effectiveness and robust yields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis typically involves coupling a pre-functionalized aryl halide with a boronic acid precursor via Suzuki-Miyaura cross-coupling (Pd catalysis) . For derivatives with amino-methyl substituents, reductive amination or nucleophilic substitution may be employed. For example, in analogous compounds, aldehydes (e.g., compound 12 in ) react with amines under acidic conditions, followed by boronic acid introduction . Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Solvent : Anhydrous DMA or THF for moisture-sensitive steps .

- Temperature : Reactions often require heating (55–80°C) to drive imine formation or coupling .

- Purification : HPLC or recrystallization (e.g., CHCl₃/EtOH mixtures) to isolate the product .

Q. How can NMR spectroscopy confirm the structure of (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid?

- Methodological Answer : Key NMR signals include:

- ¹H NMR :

- Aromatic protons: Multiplets at δ 7.0–7.4 ppm (phenyl rings) .

- Methylamino group: Singlet at δ 2.8–3.2 ppm (N–CH₃) .

- Boronic acid protons: Broad peak at δ 12.6 ppm (B–OH, exchangeable) .

- ¹³C NMR :

- Quaternary carbons adjacent to boron: ~δ 135–140 ppm .

- 2D NMR (HSQC, HMBC) can confirm connectivity between the methylamino and boronic acid groups .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura cross-coupling : Forms biaryl structures for drug discovery or materials science. Optimize with Pd(OAc)₂ and K₂CO₃ in THF/H₂O .

- Sensor development : The boronic acid moiety binds diols (e.g., saccharides) via reversible esterification, useful in fluorescence-based assays .

- Enzyme inhibition : Structural analogs (e.g., ) target autotaxin via boronate-phosphonate interactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized to minimize by-products?

- Methodological Answer :

- Ligand screening : Bulky ligands (e.g., SPhos) reduce homocoupling .

- Base selection : Cs₂CO₃ enhances reactivity in non-polar solvents .

- Solvent mixtures : Dioxane/H₂O (4:1) improves solubility of boronic acids .

- Catalyst loading : 1–5 mol% Pd avoids nanoparticle formation .

- Monitoring : Use LC-MS (as in ) to track intermediates and adjust stoichiometry .

Q. How to resolve discrepancies in LC-MS/MS quantification of this compound?

- Methodological Answer :

- Calibration curves : Use six-point replicates (e.g., ) to assess linearity (R² > 0.99) .

- Internal standards : Deuterated analogs correct for ionization variability .

- Column optimization : HILIC columns improve retention for polar boronic acids .

- Data validation : Calculate %RSD (e.g., 8.2% for carboxy phenyl boronic acid in ) to identify outliers .

Q. How does the methyl(phenyl)amino group influence boronic acid reactivity?

- Methodological Answer :

- Electronic effects : The electron-donating N–CH₃ group decreases boron’s Lewis acidity, reducing diol-binding affinity at neutral pH .

- Steric effects : The bulky substituent hinders boronate ester formation, as seen in steric destabilization trends ( ).

- Experimental validation : Compare binding constants (log K) with unsubstituted analogs via potentiometric titration .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

- Methodological Answer :

- Disorder : Boronic acid protons may exhibit positional disorder. Use SHELXL’s AFIX 147 to model H positions .

- Hydrogen bonding : Hirshfeld surface analysis () identifies O–H⋯N and O–H⋯O interactions .

- Refinement : Apply restraints to C–B and C–C distances (e.g., 1.546 Å in ) to mitigate thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.